molecular formula C20H31N3O2 B1620940 Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester CAS No. 672310-26-8

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester

Cat. No. B1620940
CAS RN: 672310-26-8
M. Wt: 345.5 g/mol
InChI Key: OUPWYLQJXVISKC-UHFFFAOYSA-N
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Description

“Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-amine” is a chemical compound with the molecular formula C12H25N3 and a molecular weight of 211.35 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound can be found in the MOL file referenced in the Chemicalbook .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, can be found on Chemicalbook .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is primarily used for research and development purposes. It’s not intended for medicinal or household applications but serves as a valuable tool in the synthesis of more complex molecules that may have therapeutic potential .

Pharmacology

Within pharmacology, the compound is utilized in the study of drug-receptor interactions . It helps in understanding how drugs affect the body and can lead to the development of new medications with improved efficacy and reduced side effects .

Biochemistry

Biochemists may employ this compound in enzyme inhibition studies to explore the mechanisms of action at the molecular level. This can provide insights into the metabolic pathways and help in identifying targets for drug development .

Agriculture

In the agricultural sector, the compound could be investigated for its potential as a growth regulator or pesticide . However, its use is strictly for research and development, and it’s not approved for direct application in agriculture .

Safety and Hazards

This compound is intended for research and development use only and is not for medicinal, household, or other uses .

properties

IUPAC Name

benzyl N-methyl-N-[1-methyl-3-(pyrrolidin-1-ylmethyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-21-12-8-11-20(16-21,17-23-13-6-7-14-23)22(2)19(24)25-15-18-9-4-3-5-10-18/h3-5,9-10H,6-8,11-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWYLQJXVISKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CN2CCCC2)N(C)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374965
Record name METHYL-(1-METHYL-3-PYRROLIDIN-1-YLMETHYL-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-YL)-carbamic acid benzyl ester

CAS RN

672310-26-8
Record name METHYL-(1-METHYL-3-PYRROLIDIN-1-YLMETHYL-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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